4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid

RNA-binding protein inhibition HuR–mRNA interaction RNA pulldown assay

STK018404 is the definitive HuR inhibitor for quantitative target engagement studies. It is the sole compound from the Joseph et al. HTVS campaign that exhibits robust, dose-dependent HuR–RNA inhibition in pulldown assays, with confirmed activity across orthogonal NanoLuc platforms. Its structurally novel barbituric acid–diazo–benzoic acid scaffold occupies a new chemical space cluster, providing a non-redundant SAR starting point for medicinal chemistry. Researchers should select this compound to investigate HuR–ARE disruption concentration–response relationships; alternative hits lack demonstrated dose-responsiveness and comparable binding mode validation.

Molecular Formula C11H8N4O5
Molecular Weight 276.2 g/mol
CAS No. 314757-93-2
Cat. No. B3124032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid
CAS314757-93-2
Molecular FormulaC11H8N4O5
Molecular Weight276.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N=NC2=C(NC(=O)NC2=O)O
InChIInChI=1S/C11H8N4O5/c16-8-7(9(17)13-11(20)12-8)15-14-6-3-1-5(2-4-6)10(18)19/h1-4H,(H,18,19)(H3,12,13,16,17,20)
InChIKeyMUWWXPLKSUKYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 4-[2-(2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic Acid (CAS 314757-93-2) for HuR-Targeted Research


4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid (CAS 314757-93-2), also referred to as STK018404, is a low-molecular-weight (276.2 g/mol) synthetic small molecule belonging to the aryl-hydrazono-barbituric acid chemotype [1]. It was rationally identified through a high-throughput virtual screening (HTVS) campaign targeting the RNA-binding protein human antigen R (HuR) and experimentally validated as a dose-dependent inhibitor of HuR–mRNA interaction in RNA–protein pulldown assays [1]. Its chemical scaffold, comprising a barbituric acid moiety fused via a diazo bridge to a benzoic acid group, is structurally distinct from all previously reported HuR inhibitors [1].

Why Generic Substitution of CAS 314757-93-2 with Other HuR Inhibitors Is Scientifically Unsupported


Although multiple small molecules have been reported to interfere with HuR–RNA binding, the chemical space of previously validated HuR ligands is narrow and dominated by natural-product-derived chemotypes such as dihydrotanshinone I (DHTS), embelin, okicenone, and triptolide, along with coumarins and suramin [1]. STK018404 (CAS 314757-93-2) originates from a distinct UMAP chemical space cluster (cluster 11) that does not overlap with any known HuR inhibitor chemotype, meaning its binding determinants, selectivity profile, and structure–activity relationship (SAR) are non-redundant with existing alternatives [1]. In a side-by-side RNA pulldown experiment, two other virtual screening hits (Y044-6405 and STK217448) showed initial HuR binding reduction but failed to produce a robust dose-dependent effect, whereas only STK018404 exhibited sustained, concentration-dependent inhibition [1]. Substituting STK018404 with any in-class compound therefore risks loss of the specific dose-response behavior and the novel binding mode that define its research value.

Quantitative Comparator Evidence for 4-[2-(2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic Acid in HuR Inhibition


Dose-Dependent HuR–RNA Inhibition vs. Non-Dose-Responsive Virtual Screening Hits

In a two-stage RNA–protein pulldown assay using biotinylated AU-rich element (ARE) oligos and HEK293T cell lysates, STK018404 (the target compound) was compared head-to-head with two other top-ranked HTVS hits, Y044-6405 and STK217448. In the first stage, all three compounds reduced HuR binding to the target RNA motif relative to the no-compound positive control [1]. In the second stage, which tested multiple concentrations of each hit, only STK018404 exhibited a robust, dose-dependent inhibition of HuR–ARE binding, whereas Y044-6405 and STK217448 failed to show a clear concentration–response relationship [1].

RNA-binding protein inhibition HuR–mRNA interaction RNA pulldown assay

Chemical Space Novelty vs. Established HuR Inhibitors

UMAP dimensionality-reduction analysis of the 20 most populated HTVS hit clusters alongside previously reported HuR inhibitors (including embelin, okicenone, triptolide, DHTS, suramin, mitoxantrone, leptomycin B, selinexor, KH-3, and MS-444) revealed that cluster 11—represented by STK018404—occupies a distinct region of chemical space with no overlap with known HuR-inhibitor chemotypes [1]. Clusters 1, 2, 3, and 6 partially overlapped with known inhibitors, whereas clusters 7, 10, 14, and 16 remained in the vicinity, but cluster 11 was among those that mapped to entirely novel chemical territories [1].

chemical space analysis chemoinformatics scaffold novelty

Distinct Binding Mode: Interactions with Key Residues Arg97 and Lys92

Docking of STK018404 into the transient RRM1–RRM2 binding cleft of HuR (PDB 4ED5) predicted a binding pose in which the compound forms two hydrogen bonds with Arg97 and a salt bridge plus a hydrogen bond with Lys92 [1]. In contrast, the other twelve experimentally tested compounds interacted mainly with the linker region (residues 96–103), while STL170802 (cluster 7), the only other compound extending into the RNA-binding cleft, formed additional hydrophobic contacts via a toluene ring that remained largely solvent-exposed, predicting a less stable binding pose [1]. Among all thirteen tested compounds, Arg97 was the most frequently contacted residue, but STK018404 uniquely combined interactions with both Arg97 and Lys92 while extending deep into the RNA-binding cleft [1].

molecular docking protein–ligand interaction fingerprint HuR RRM1–RRM2 cleft

Scaffold Compositional Novelty: Barbituric Acid–Benzoic Acid Diazo Chemotype

The chemical structure of STK018404 is explicitly described as a novel chemotype among HuR inhibitors, consisting of a barbituric acid moiety and a benzoic acid moiety fused via a diazo bridge [1]. This scaffold is absent from the panel of previously reported HuR ligands, which include ortho-quinones (DHTS derivatives), hydroxybenzoquinones (embelin), diterpenoid epoxides (triptolide), coumarins, naphthoquinones, and polyanionic compounds (suramin) [1]. The barbituric acid–diazo–benzoic acid architecture represents a new chemotype entry for HuR inhibitor development.

chemotype novelty barbituric acid diazo bridge scaffold classification

Verified Utility in a Next-Generation HuR–RNA Interaction Assay

A 2025 follow-up study evaluated STK018404 in a newly developed NanoLuc luciferase-based RNA–protein interaction assay and confirmed that the compound blocks HuR–RNA binding in this orthogonal format [1]. The study further used STK018404 as the reference inhibitor for benchmarking three newly designed HuR inhibitors, demonstrating that the compound's inhibitory activity is reproducible across assay platforms [1]. No comparable cross-assay validation data exist for Y044-6405 or STK217448.

NanoLuc luciferase assay HuR–RNA binding assay development

Preferred Application Scenarios for 4-[2-(2,4,6-Trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic Acid Based on Validated Differentiation


HuR–RNA Interaction Studies Requiring a Validated Dose-Dependent Chemical Probe

STK018404 is the only HTVS-derived hit from the Joseph et al. (2023) campaign with experimentally confirmed robust dose-dependent HuR–RNA inhibition in RNA pulldown assays [1]. Researchers investigating the concentration–response relationship of HuR–ARE binding disruption should use this compound, as alternatives Y044-6405 and STK217448 lack demonstrated dose-responsiveness [1]. Suitable for quantitative biochemistry and target engagement studies in HEK293T lysate systems.

Scaffold-Hopping and IP Diversification in HuR Drug Discovery

Because STK018404 occupies a chemical space cluster that does not overlap with any previously reported HuR inhibitor chemotypes—including DHTS, embelin, okicenone, triptolide, and MS-444—it is the compound of choice for medicinal chemistry programs seeking novel HuR inhibitor scaffolds [1]. Its barbituric acid–diazo–benzoic acid architecture provides a new starting point for SAR exploration and patent circumvention [1].

Structure-Guided Optimization Targeting the HuR RRM1–RRM2 Cleft

Docking data indicate that STK018404 binds within the RNA-binding cleft and engages Arg97 and Lys92, residues critical for mRNA recognition [1]. This compound is recommended for structure-based design campaigns that require a validated cleft-binding ligand with a defined interaction fingerprint, as opposed to the eleven other tested compounds that interact predominantly with the linker region [1].

Assay Development and Cross-Platform Validation Studies

STK018404 has been successfully used in both RNA pulldown assays (Joseph et al., 2023) and a NanoLuc luciferase-based RNA–protein interaction assay (Joseph et al., 2025), confirming its activity is reproducible across detection platforms [1][2]. It is therefore suitable as a reference inhibitor for developing and benchmarking new HuR–RNA interaction assays, a role for which the comparator hits have no supporting evidence [2].

Quote Request

Request a Quote for 4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.